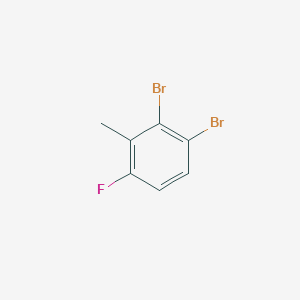
1,2-Dibromo-4-fluoro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-4-fluoro-3-methylbenzene is an aromatic compound with the molecular formula C7H5Br2F It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one methyl group are substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-fluoro-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-4-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or aldehydes from the methyl group.
Reduction: Formation of hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Dibromo-4-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-4-fluoro-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and fluorine atoms on the benzene ring make it reactive towards nucleophiles, allowing it to participate in various chemical transformations. The methyl group can also influence the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromo-4-fluorobenzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive.
1,2-Dibromo-3-methylbenzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
1,4-Dibromo-2-fluoro-3-methylbenzene: Has a different substitution pattern, influencing its chemical behavior and applications.
Uniqueness
1,2-Dibromo-4-fluoro-3-methylbenzene is unique due to the specific arrangement of bromine, fluorine, and methyl substituents on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H5Br2F |
|---|---|
Peso molecular |
267.92 g/mol |
Nombre IUPAC |
1,2-dibromo-4-fluoro-3-methylbenzene |
InChI |
InChI=1S/C7H5Br2F/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 |
Clave InChI |
LAHTUYCUTOSCSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


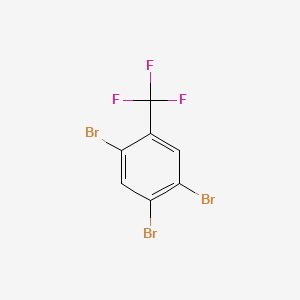
![6-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14769716.png)


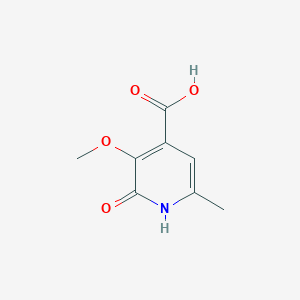

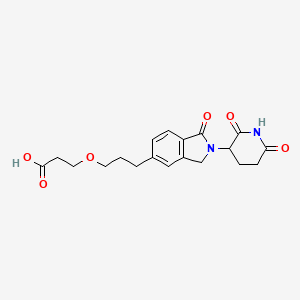
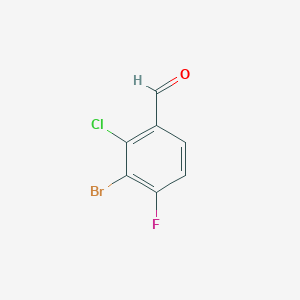
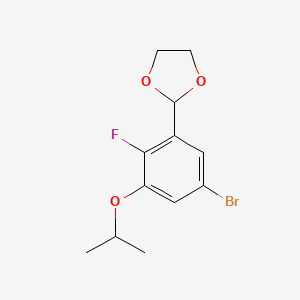
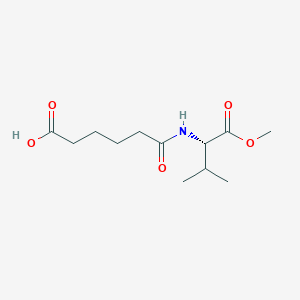
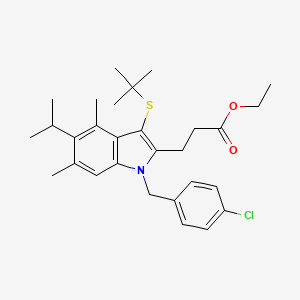
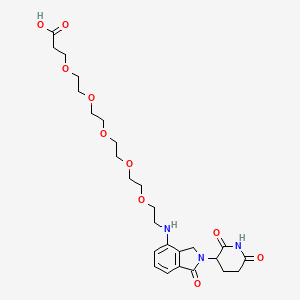
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)
